molecular formula C10H12N2O2 B13177680 2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid

2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid

Cat. No.: B13177680
M. Wt: 192.21 g/mol
InChI Key: KGORPHSJTNNECD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid typically involves the use of various organic reagents and catalysts. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product and reaction type .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to exert its effects through modulation of enzymatic activities and binding to specific receptors . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid is unique due to its specific cyclobutyl and methyl substitutions on the pyrimidine ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-cyclobutyl-5-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c1-6-5-11-9(7-3-2-4-7)12-8(6)10(13)14/h5,7H,2-4H2,1H3,(H,13,14)

InChI Key

KGORPHSJTNNECD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)C2CCC2

Origin of Product

United States

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